molecular formula C14H14O3 B14444732 1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione CAS No. 73645-16-6

1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione

Cat. No.: B14444732
CAS No.: 73645-16-6
M. Wt: 230.26 g/mol
InChI Key: HAIRIGWOMUTUND-UHFFFAOYSA-N
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Description

1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione is a complex organic compound with a unique structure that includes a naphthoquinone core and an oxirene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione typically involves the reaction of naphthoquinone derivatives with suitable alkylating agents under controlled conditions. One common method involves the use of 2-methylpropyl bromide as the alkylating agent, which reacts with a naphthoquinone derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .

Scientific Research Applications

1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that affect cellular processes. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Properties

CAS No.

73645-16-6

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

1a-(2-methylpropyl)-7aH-naphtho[2,3-b]oxirene-2,7-dione

InChI

InChI=1S/C14H14O3/c1-8(2)7-14-12(16)10-6-4-3-5-9(10)11(15)13(14)17-14/h3-6,8,13H,7H2,1-2H3

InChI Key

HAIRIGWOMUTUND-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC12C(O1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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